molecular formula C26H24N6O4 B3927049 1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}

1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}

Cat. No. B3927049
M. Wt: 484.5 g/mol
InChI Key: PFUAFIZZSARSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}' is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DPPD and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of DPPD involves its ability to act as an electron donor and acceptor. DPPD has a planar structure with alternating electron-rich and electron-deficient regions. This allows it to form charge-transfer complexes with electron-deficient molecules such as metal ions, which can lead to changes in their optical and electronic properties.
Biochemical and Physiological Effects:
DPPD has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of DPPD.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPPD in lab experiments is its high solubility in organic solvents, which allows for easy purification and characterization of the product. However, DPPD is sensitive to air and moisture, which can lead to degradation and impurities in the product. Therefore, precautions must be taken to ensure that DPPD is stored and handled properly.

Future Directions

There are several future directions for research on DPPD. One area of research is the development of new synthetic methods for the production of DPPD and its derivatives. Another area of research is the investigation of the potential use of DPPD as a therapeutic agent for the treatment of various diseases. Additionally, the use of DPPD as a fluorescent probe for the detection of metal ions in biological systems is an area of research that has the potential for significant impact.

Scientific Research Applications

DPPD has been studied for its potential applications in various fields of science. One of the primary applications of DPPD is in the field of organic electronics. DPPD has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as solar cells, transistors, and light-emitting diodes. DPPD has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

1-[4-[2,5-dioxo-3-(pyridin-3-ylmethylamino)pyrrolidin-1-yl]phenyl]-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O4/c33-23-11-21(29-15-17-3-1-9-27-13-17)25(35)31(23)19-5-7-20(8-6-19)32-24(34)12-22(26(32)36)30-16-18-4-2-10-28-14-18/h1-10,13-14,21-22,29-30H,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUAFIZZSARSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)NCC4=CN=CC=C4)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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